N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
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Description
The compound "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss related acetamide derivatives and their synthesis, conformational analysis, and biological evaluation, particularly as opioid kappa agonists. These studies provide insights into the structural requirements for biological activity and the impact of different substituents on the acetamide scaffold .
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides is described, starting from chiral amino acids and introducing various alkyl and aryl substituents at specific positions of the ethyl-linking moiety . The synthesis involves steps such as N-chloroacetylation and N-alkylation, as seen in the design of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives . These methods could potentially be adapted for the synthesis of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide".
Molecular Structure Analysis
Conformational analysis is a key aspect of understanding the molecular structure of acetamide derivatives. The papers describe the use of conformational analysis to predict the kappa agonist properties of the synthesized compounds . Additionally, the polarities and possible intramolecular hydrogen bonding patterns of chloro-substituted acetamides have been analyzed using dipole moments and quantum chemical calculations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of acetamide derivatives include N-chloroacetylation and N-alkylation . These reactions are crucial for introducing the desired functional groups into the acetamide scaffold. The biological evaluation of these compounds as opioid kappa agonists suggests that the chemical modifications can significantly influence their activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" are not directly reported, the properties of similar compounds can be inferred. The papers indicate that the introduction of different substituents affects the polarity and potential for intramolecular hydrogen bonding, which in turn can influence solubility, stability, and biological activity . The potency of these compounds in biological assays, such as the mouse vas deferens model and analgesic effects in a mouse abdominal constriction model, also provides indirect information about their chemical properties .
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study discusses the metabolism of chloroacetamide herbicides, like acetochlor and alachlor, by human and rat liver microsomes, highlighting a complex metabolic activation pathway that might involve similar compounds. The research could provide insight into how "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" might be metabolized or activated within biological systems, although this specific compound was not studied (Coleman et al., 2000).
Chloroacetamide Inhibition of Fatty Acid Synthesis
Research on chloroacetamides like alachlor demonstrates their ability to inhibit fatty acid synthesis in green algae, offering a perspective on how chloroacetamide compounds can impact biological pathways. This might suggest potential research applications of "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" in studying fatty acid synthesis or as a herbicidal agent, although direct applications were not mentioned in the study (Weisshaar & Böger, 1989).
Synthesis and Molecular Docking Analysis of Anticancer Drug
A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its anticancer activity through molecular docking analysis shows the potential of chloroacetamide derivatives in developing anticancer drugs. While the specific compound was not analyzed, the methodology and findings could inform research into the anticancer potential of similar compounds (Sharma et al., 2018).
Radiosynthesis of Chloroacetanilide Herbicide
This paper details the radiosynthesis of chloroacetanilide herbicides, such as acetochlor, which shares a part of its chemical structure with chloroacetamides. The techniques used for synthesizing and tracing the movement and metabolism of these compounds could be relevant for researching "N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" (Latli & Casida, 1995).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-9-11-18(12-10-15)28(26,27)24-13-4-3-6-17(24)14-21(25)23-20-8-5-7-19(22)16(20)2/h5,7-12,17H,3-4,6,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNXGONRCOIBFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide |
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